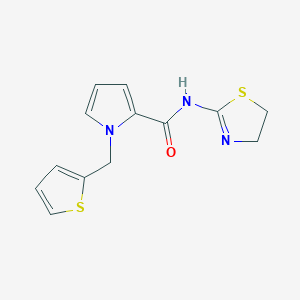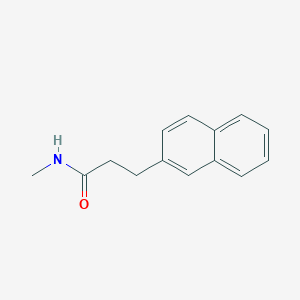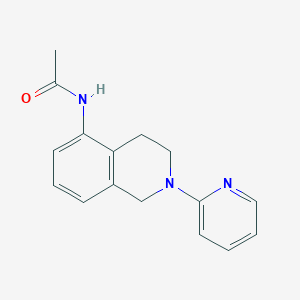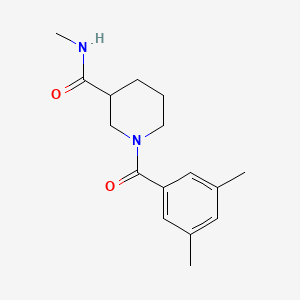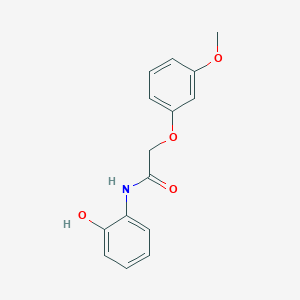
N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide, also known as HPPHOPA, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide has been found to inhibit the activity of enzymes such as tyrosine kinase and topoisomerase, which are involved in DNA replication and cell division.
Biochemical and Physiological Effects:
N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide can induce apoptosis in cancer cells and inhibit the growth of cancer cells. It has also been found to have a high radical scavenging activity, which can help protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide is its low toxicity, which makes it a safe candidate for scientific research. In addition, its simple synthesis method and cost-effectiveness make it an attractive option for researchers. However, one of the limitations of N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide. One potential direction is the development of N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide-based cancer therapies. Further studies are needed to investigate the efficacy and safety of N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide as a cancer treatment.
Another potential direction is the use of N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide as an antioxidant supplement. Studies are needed to investigate the potential health benefits of N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide as an antioxidant and to determine the optimal dosage for human consumption.
Overall, N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide is a promising compound that has potential applications in various fields of scientific research. Further studies are needed to fully understand its mechanism of action and to explore its potential uses.
合成法
N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide can be synthesized through a simple reaction between 2-hydroxyacetophenone and 3-methoxyphenol in the presence of an acid catalyst. The resulting product is then treated with acetic anhydride to form N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide. This synthesis method has been widely used in various studies and has been proven to be efficient and cost-effective.
科学的研究の応用
N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide has been found to have potential applications in various fields of scientific research. In the field of medicine, N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide has been investigated for its anticancer properties. Studies have shown that N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
In addition, N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide has also been studied for its antioxidant properties. It has been found to have a high radical scavenging activity, which can help protect cells from oxidative damage. This makes N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide a potential candidate for the development of antioxidant supplements.
特性
IUPAC Name |
N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-19-11-5-4-6-12(9-11)20-10-15(18)16-13-7-2-3-8-14(13)17/h2-9,17H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKRVHZHRGJXIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1,3-Benzoxazol-2-ylmethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7530126.png)
![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine](/img/structure/B7530136.png)
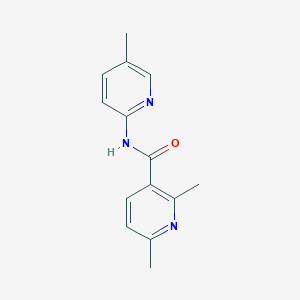
![N-carbamoyl-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7530151.png)
![1-[1-[(5-Chlorothiadiazol-4-yl)methyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7530159.png)
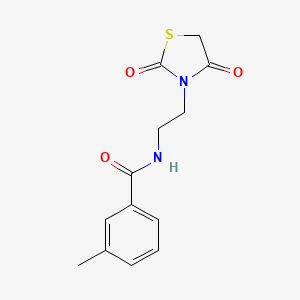
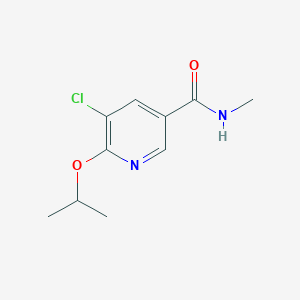
![3-Chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]benzamide](/img/structure/B7530180.png)
![1-[[4-(2,5-Dimethylthiophen-3-yl)-1,3-thiazol-2-yl]methyl]pyrrolidine-2,5-dione](/img/structure/B7530189.png)
![3-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7530196.png)
